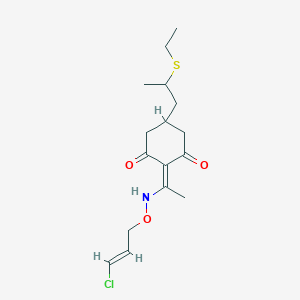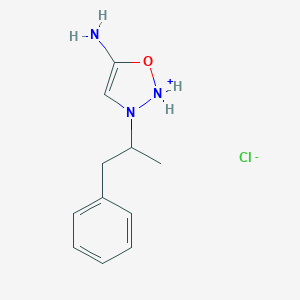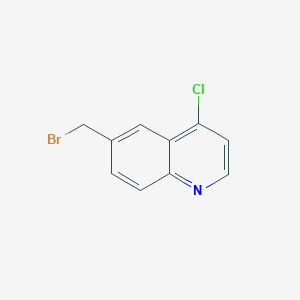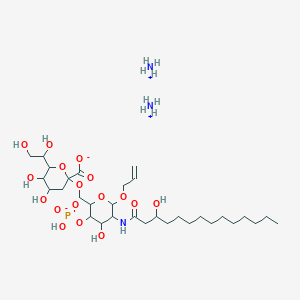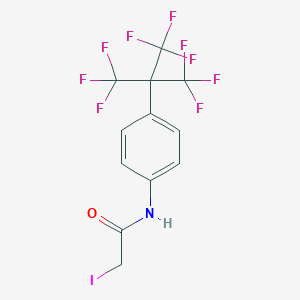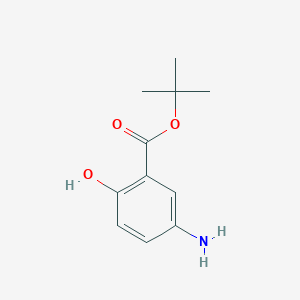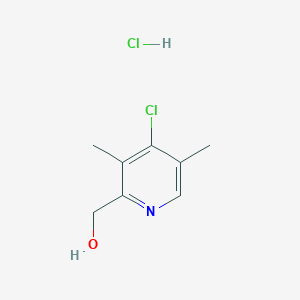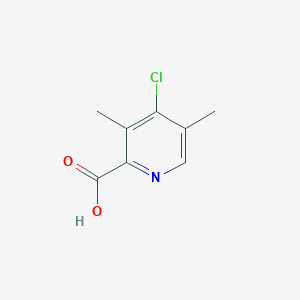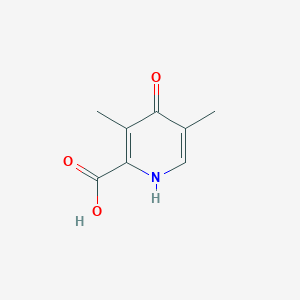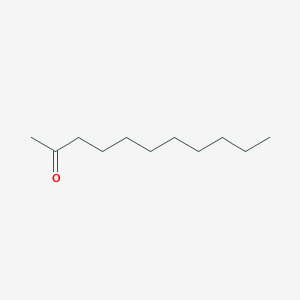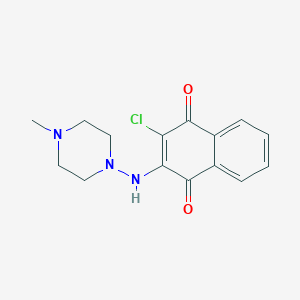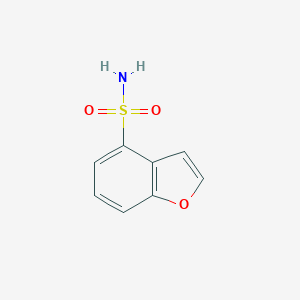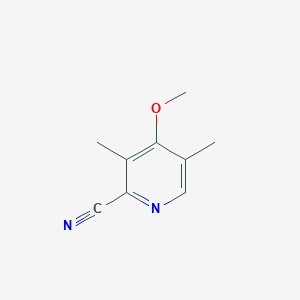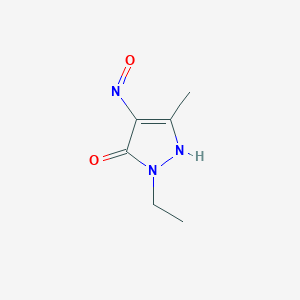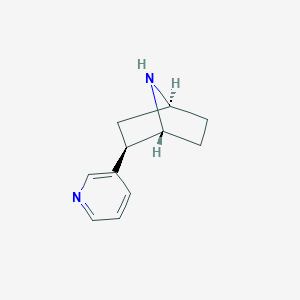
Norchloroepibatidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norchloroepibatidine (nAChR agonist) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and medicinal chemistry. The compound is known for its ability to interact with nicotinic acetylcholine receptors (nAChRs), which are known to play a crucial role in various physiological and biochemical processes in the human body.
Mécanisme D'action
Norchloroepibatidine acts as an agonist of Norchloroepibatidine, which are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. The compound binds to the receptor site of the Norchloroepibatidine, leading to the opening of the ion channel and the influx of cations into the cell. This influx of cations leads to depolarization of the cell membrane, which triggers the release of neurotransmitters and the subsequent activation of downstream signaling pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Norchloroepibatidine are largely dependent on the specific nAChR subtype that the compound interacts with. The compound has been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. The compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Avantages Et Limitations Des Expériences En Laboratoire
Norchloroepibatidine has several advantages for use in lab experiments. The compound is highly selective for Norchloroepibatidine, which allows for specific modulation of these receptors without affecting other ion channels or receptors. The compound is also highly potent, which allows for the use of low concentrations in experiments. However, the compound has some limitations, including its relatively short half-life and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of Norchloroepibatidine. One potential direction is the development of more potent and selective analogs of the compound. Another potential direction is the study of the compound's effects on other physiological and biochemical processes, including immune function and metabolism. Additionally, the compound's potential use in the treatment of various neurological disorders should be further explored, including its potential use in combination with other drugs or therapies.
Méthodes De Synthèse
The synthesis of Norchloroepibatidine involves several steps, starting with the preparation of 2-bromo-5-chloropyridine, which is then treated with sodium hydride to form the corresponding pyridine anion. The pyridine anion is then reacted with 2,6-dimethylphenyl isocyanate to form the desired product Norchloroepibatidine. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
Norchloroepibatidine has been extensively studied for its potential applications in the field of neuroscience and medicinal chemistry. The compound has been shown to interact with Norchloroepibatidine, which are known to play a crucial role in various physiological and biochemical processes in the human body. The compound has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has also been studied for its potential use in pain management.
Propriétés
Numéro CAS |
155322-26-2 |
|---|---|
Nom du produit |
Norchloroepibatidine |
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(1R,2R,4S)-2-pyridin-3-yl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H14N2/c1-2-8(7-12-5-1)10-6-9-3-4-11(10)13-9/h1-2,5,7,9-11,13H,3-4,6H2/t9-,10+,11+/m0/s1 |
Clé InChI |
GYACOUGJSVTBRX-HBNTYKKESA-N |
SMILES isomérique |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=CC=C3 |
SMILES |
C1CC2C(CC1N2)C3=CN=CC=C3 |
SMILES canonique |
C1CC2C(CC1N2)C3=CN=CC=C3 |
Autres numéros CAS |
155322-26-2 |
Synonymes |
(1S,2S,4R)-exo-2-(3-pyridyl)-7-azabicyclo(2.2.1)heptane 2-(3-pyridyl)-7-azabicyclo(2.2.1)heptane hydrochloride norchloroepibatidine norchloroepibatidine dihydrochloride, (exo-(+-))-isomer norchloroepibatidine, (1R-exo)-isomer norchloroepibatidine, (endo-(+-))-isomer norchloroepibatidine, (exo-(+-))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



